2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H2Cl2IN3. It has a molecular weight of 313.91 . It is typically in solid form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the iodine reaction of 4-chloro-7H-pyrrole[2,3-D]pyrimidine with NIS .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 313.91 . The compound is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Reactivity
Seela et al. (1984) reported the synthesis and selective halogen exchange of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. This process involved selective N-7 glycosylation, yielding a significant compound for the synthesis of ara-7-Desazapurin-Nucleosides. They highlighted the nucleophilic substitution difficulty in benzyl-protected precursors compared to free nucleosides (Seela & Driler, 1984).
Hinshaw et al. (1969) described the synthesis of pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. They emphasized the importance of the reaction conditions in obtaining various substituted pyrrolopyrimidines, which have potential biochemical significance (Hinshaw et al., 1969).
A study by Seela et al. (1999) investigated the structure of a derivative of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, emphasizing the molecular arrangement and bond torsion angles, which are crucial for understanding its chemical behavior (Seela et al., 1999).
Optical and Chemical Properties
- Bucevičius et al. (2015) explored the synthesis of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines. Their research focused on tuning the optical properties of these compounds through the incorporation of polar and bulky substituents, highlighting their potential in various applications due to enhanced fluorescence quantum yield (Bucevičius et al., 2015).
Antiviral Research
- Research by Saxena et al. (1988) involved synthesizing and evaluating the antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Although these compounds showed limited effectiveness, their study provided insights into the structural requirements for antiviral activity in this class of compounds (Saxena et al., 1988).
Pharmaceutical Applications
- Fischer and Misun (2001) presented a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative, emphasizing its significance as a pharmaceutically active compound. Their approach demonstrated the first application of a Dakin−West reaction on a plant scale, underlining the compound's potential in pharmaceutical manufacturing (Fischer & Misun, 2001).
Biochemical Significance
- Zinchenko et al. (2018) explored the interaction of a dichloropyrimidine derivative with glycine esters, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine. This study contributed to understanding the compound's reaction behavior and potential for synthesizing biologically active compounds (Zinchenko et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrrolopyrimidine derivatives can interact with various biological targets, including kinases and g-protein coupled receptors .
Mode of Action
It’s known that pyrrolopyrimidines can interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrrolopyrimidines are known to affect various cellular processes, including signal transduction and cell proliferation .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is slightly soluble in water . This suggests that its bioavailability may be influenced by factors such as formulation and route of administration.
Result of Action
It’s known that pyrrolopyrimidines can have various biological effects, including anti-inflammatory and anti-cancer activities .
Action Environment
The action of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and light exposure . Furthermore, its efficacy may be influenced by factors such as the presence of other drugs and the physiological state of the target cells .
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-51-1 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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